molecular formula C18H14N6S B13582281 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B13582281
M. Wt: 346.4 g/mol
InChI Key: MMXXQLPIJCZTPV-UHFFFAOYSA-N
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Description

5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines several bioactive moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine and triazoloquinazoline scaffolds are known for their diverse biological activities, making this compound a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with triazoloquinazoline precursors under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane, acetonitrile, and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple bioactive scaffolds, which may result in synergistic effects and enhanced biological activity. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H14N6S

Molecular Weight

346.4 g/mol

IUPAC Name

5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C18H14N6S/c1-12-19-17-14-6-2-3-7-15(14)21-18(24(17)22-12)25-11-13-10-23-9-5-4-8-16(23)20-13/h2-10H,11H2,1H3

InChI Key

MMXXQLPIJCZTPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CN5C=CC=CC5=N4

Origin of Product

United States

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